4-Methyl-3-(phenylsulfanyl)oxolan-2-one
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Overview
Description
4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The presence of a phenylthio group and a methyl group on the furan ring makes this compound unique and potentially interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-phenylthio-4-methylbut-2-en-1-ol, under acidic or basic conditions. The reaction conditions typically involve the use of a strong acid like sulfuric acid or a base like sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one would likely involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with sodium borohydride would produce a thiol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits any bioactive properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The phenylthio group may play a role in binding to these targets, while the furan ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-phenylthiofuran-2(3H)-one: Similar structure but lacks the dihydro component.
4-methyl-3-phenylthio-2,5-dihydrofuran-2(3H)-one: Similar structure but with different saturation on the furan ring.
Uniqueness
4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one is unique due to the specific positioning of the phenylthio and methyl groups on the furan ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
54145-05-0 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-methyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C11H12O2S/c1-8-7-13-11(12)10(8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
XDGDTUMQGYHDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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